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Abstract
Nalbuphine sebacate, also known as dinalbuphine sebacate (DNS), is a long-acting

injectable prodrug of nalbuphine, a mixed agonist-antagonist opioid analgesic. Developed to

provide sustained pain relief and reduce the need for frequent injections associated with its

parent compound, nalbuphine sebacate offers a unique pharmacokinetic profile. Following a

single intramuscular injection, the prodrug is gradually released from its oil-based depot and is

rapidly hydrolyzed by plasma esterases into the active moiety, nalbuphine. This formulation

results in a prolonged absorption phase, delayed peak plasma concentrations, and a

significantly extended elimination half-life, maintaining therapeutic blood levels for several

days. This technical guide provides a comprehensive overview of the human pharmacokinetics

of nalbuphine sebacate, detailing its absorption, distribution, metabolism, and excretion,

supported by quantitative data, experimental methodologies, and pathway visualizations.

Introduction
Nalbuphine is a semi-synthetic opioid that exhibits agonist activity at kappa-opioid receptors

and antagonist activity at mu-opioid receptors. This mixed receptor profile provides effective

analgesia with a ceiling effect on respiratory depression, offering a safer alternative to full mu-

agonist opioids.[1][2] However, the clinical utility of nalbuphine hydrochloride, the conventional

formulation, is limited by its short half-life, which necessitates frequent parenteral administration

to manage moderate to severe pain.[3][4]
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To address this limitation, nalbuphine sebacate (marketed as Naldebain®) was developed. It

is a diester prodrug of nalbuphine, formulated in an oil-based solution for extended release

following intramuscular (IM) injection.[3][4][5] This design allows for the slow release of the

prodrug from the injection site into the systemic circulation, where it is rapidly converted to

nalbuphine, providing sustained analgesic effects for up to a week.[1][3][4][5] This guide

synthesizes the available clinical data on the pharmacokinetics of this novel long-acting

analgesic.

Pharmacokinetic Profile
The pharmacokinetic properties of nalbuphine following the administration of nalbuphine
sebacate are characterized by a slow, sustained absorption and a prolonged terminal

elimination phase. The primary source of human pharmacokinetic data comes from a pivotal

study in healthy volunteers who received a single 150 mg intramuscular dose.[3][4]

Absorption
Following a single 150 mg IM injection of dinalbuphine sebacate, the prodrug is slowly

absorbed and quickly hydrolyzed by blood esterases into active nalbuphine.[6] Over 90% of the

conversion from the prodrug to nalbuphine occurs within 30 minutes in fresh human whole

blood.[6] The peak plasma concentration (Cmax) of nalbuphine is reached at a median time

(Tmax) of 64.0 ± 9.3 hours.[6] The mean absorption time of nalbuphine from the prodrug

formulation has been calculated to be 145.2 hours, indicating that the complete release of the

drug from the depot takes approximately six days.[3][4][5]

Distribution
Nalbuphine exhibits a large apparent volume of distribution (Vd), estimated to be 10628 ± 4403

L in healthy volunteers after a 150 mg IM dose of the prodrug.[6] This extensive distribution

suggests significant uptake into tissues. The prodrug, dinalbuphine sebacate, is

approximately 90% bound to human plasma proteins.[6] Both the prodrug and nalbuphine

partition into red blood cells, with RBC-to-plasma partition coefficients (KRBC/PL) of 1.20 and

1.24, respectively.[6]

Metabolism and Elimination
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The elimination of nalbuphine derived from the sebacate prodrug is significantly prolonged. The

mean elimination half-life (t½) is 83.2 ± 46.4 hours.[6] The mean clearance of nalbuphine is

approximately 100 ± 11 L/h.[6] Excretion is primarily renal, with less than 4% of the nalbuphine

dose recovered in the urine.[6]

Quantitative Pharmacokinetic Data
The following table summarizes the key single-dose pharmacokinetic parameters of nalbuphine

in healthy human volunteers following the administration of a 150 mg intramuscular dose of

nalbuphine sebacate. For comparison, data for a standard 20 mg intramuscular dose of

nalbuphine HCl is also included where available.

Parameter
Nalbuphine from 150 mg
DNS (IM)

Nalbuphine HCl 20 mg (IM)

Dose 150 mg 20 mg

Cmax (ng/mL) 15.4 ± 6.4[6] 60 ng/mL[7]

Tmax (hours) 64.0 ± 9.3[6] 0.5 - 0.67 hours[7]

t½ (hours) 83.2 ± 46.4[6] 2.2 - 2.6 hours[7]

Vd (L) 10628 ± 4403[6] ~274 L[7]

CL (L/h) 100 ± 11[6] ~90 L/h (1.5 L/min)[7]

Bioavailability (F)
85.4% (relative to Nalbuphine

HCl)[3][4]
83% (absolute)[7]

Mean Absorption Time 145.2 hours[3][4] Not Applicable

DNS: Dinalbuphine Sebacate; IM: Intramuscular; Cmax: Maximum plasma concentration;

Tmax: Time to Cmax; t½: Elimination half-life; Vd: Apparent volume of distribution; CL:

Clearance.

Metabolism Pathway
The metabolic cascade of nalbuphine sebacate is a two-stage process. First, the prodrug

undergoes rapid, esterase-mediated hydrolysis in the blood to release two molecules of active
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nalbuphine. Subsequently, nalbuphine is metabolized primarily in the liver. This involves Phase

I oxidation by cytochrome P450 enzymes (CYP450s) to form hydroxylated derivatives, followed

by Phase II conjugation, predominantly via Uridine 5'-diphospho-glucuronosyltransferases

(UGTs), to produce glucuronide metabolites.[6][8]

Systemic Circulation (Blood)

Liver (Metabolism)
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(Prodrug)
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(Active Drug)
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Metabolic pathway of Dinalbuphine Sebacate.
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Experimental Protocols & Methodologies
The primary human pharmacokinetic data for nalbuphine sebacate was established through a

single-dose, open-label, prospective, two-period crossover study.[3][4]

Study Design
Participants: Twelve healthy Taiwanese volunteers.[3][4]

Treatments:

Test Product: 150 mg dinalbuphine sebacate (DNS), administered intramuscularly.[3][4]

Reference Product: 20 mg nalbuphine HCl, administered intramuscularly.[3][4]

Design: Two-period crossover design with a 5-day washout period between treatments.[3][4]

Objective: To evaluate the extended blood concentration profile and bioavailability of

nalbuphine from the DNS formulation.[3][4]

Workflow of the pivotal human pharmacokinetic study.

Bioanalytical Method
Due to the rapid hydrolysis of dinalbuphine sebacate in whole blood, special sample handling

was required for its quantification.

Instrumentation: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry

(UPLC-MS/MS) was used for the simultaneous quantification of the prodrug and nalbuphine

in human plasma.[5]

Sample Stabilization: To prevent ex vivo hydrolysis of the prodrug during sample analysis, an

esterase inhibitor is crucial. Thenoyltrifluoroacetone was identified as an effective inhibitor for

this purpose.[3][4]

Sample Preparation: A common method involves protein precipitation with acetonitrile or

liquid-liquid extraction.[6]
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Quantification: The method was validated with a linear range and acceptable precision and

accuracy as per regulatory guidelines.

Conclusion
Nalbuphine sebacate represents a significant advancement in opioid analgesic therapy,

transforming the short-acting parent drug, nalbuphine, into a long-acting formulation. Its

pharmacokinetic profile is defined by a slow, continuous absorption from an intramuscular

depot, rapid hydrolysis to the active compound, and a markedly prolonged elimination half-life.

This allows for a single 150 mg injection to provide sustained, therapeutic concentrations of

nalbuphine for up to a week, improving the convenience and consistency of pain management.

The data presented in this guide provide a foundational understanding for researchers and

clinicians working with this important therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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